molecular formula C26H19FO4S B12406912 ER degrader 4

ER degrader 4

Cat. No.: B12406912
M. Wt: 446.5 g/mol
InChI Key: LORPMLOKMAZOOA-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

ER degrader 4 can be synthesized through a series of chemical reactions involving specific reagents and conditions.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

ER degrader 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the substitution reactions .

Major Products Formed

The major products formed from these reactions include derivatives of this compound with modified functional groups that may enhance its activity or selectivity .

Properties

Molecular Formula

C26H19FO4S

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-3-[4-[[2-(2,4-dimethylbenzoyl)-6-fluoro-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+

InChI Key

LORPMLOKMAZOOA-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C

Origin of Product

United States

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